![molecular formula C9H9BrN2 B057393 6-ブロモ-2,3-ジメチルイミダゾ[1,2-a]ピリジン CAS No. 121394-38-5](/img/structure/B57393.png)

6-ブロモ-2,3-ジメチルイミダゾ[1,2-a]ピリジン

概要

説明

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine (6-Br-DMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound, which is a type of organic molecule that contains a ring of atoms with alternating single and double bonds. 6-Br-DMP has been used in a variety of studies, including those related to its synthesis, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

抗結核剤

結核(TB)は世界的な健康問題であり、新しい薬剤の開発が急務です。イミダゾ[1,2-a]ピリジンアナログは、有望な抗結核剤として注目されています。 特に、一部の誘導体は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示しています . これらの化合物は、2021年に世界で160万人の命を奪った結核との戦いで極めて重要です。

抗FtsZ剤

ドッキング研究により、肺炎連鎖球菌FtsZのビタミンK3結合領域に結合する可能性のある抗FtsZ剤が特定されました。 イミダゾ[1,2-a]ピリジン化合物は、細菌の細胞分裂に不可欠なタンパク質であるFtsZを阻害する能力について研究されています . FtsZを標的とすることで、新しい抗菌療法につながる可能性があります。

医薬品化学への応用

イミダゾ[1,2-a]ピリジンは、構造的多様性と医薬品化学における幅広い用途から、「薬物偏見」のある足場として認識されています。 研究者らは、感染症など、さまざまな疾患に対する薬剤候補としての可能性を探求しています . それらのユニークな二環式構造は、足場ベースの創薬にとって魅力的です。

Safety and Hazards

将来の方向性

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.

作用機序

Target of Action

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

Similar compounds in the imidazo[1,2-a]pyridine class have shown in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that the compound may interact with its targets by inhibiting their growth and replication.

Result of Action

The molecular and cellular effects of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine’s action are likely to be the inhibition of growth and replication of TB bacteria, given the anti-TB activity of similar compounds . .

特性

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJKPHYIERDRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121394-38-5 | |

| Record name | 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

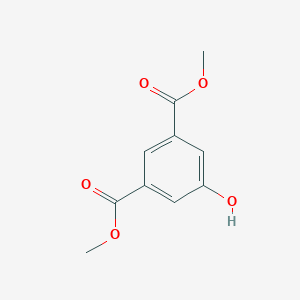

Synthesis routes and methods

Procedure details

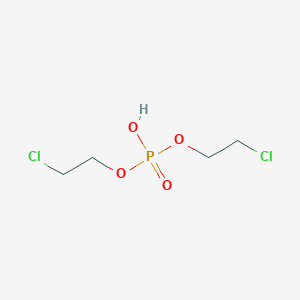

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)